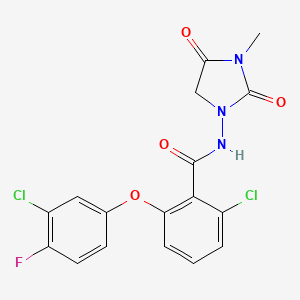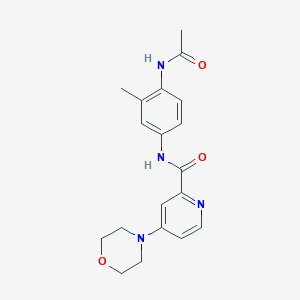![molecular formula C18H16N4O B7428720 4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide](/img/structure/B7428720.png)
4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide is a compound of significant interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly in the treatment of certain types of cancer. This compound is structurally related to other well-known tyrosine kinase inhibitors, which are used to target specific enzymes involved in the growth and proliferation of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-methyl-3-nitrobenzoic acid, which is then converted to the corresponding amine through reduction. This amine is then coupled with 4-(pyrimidin-2-ylamino)phenylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic route to improve yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to ensure efficient and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer, particularly as a tyrosine kinase inhibitor.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of 4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide involves the inhibition of specific tyrosine kinases. These enzymes play a crucial role in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can effectively block the growth of cancer cells. The molecular targets include various tyrosine kinases, and the pathways involved are those related to cell signaling and growth regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more selective tyrosine kinase inhibitor with improved efficacy and safety profile.
Uniqueness
4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide is unique in its specific structural features, which confer distinct binding properties and selectivity towards certain tyrosine kinases. This makes it a valuable compound for targeted cancer therapy, offering potential advantages in terms of efficacy and safety compared to other similar compounds .
Eigenschaften
IUPAC Name |
4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13-3-5-14(6-4-13)17(23)21-15-7-9-16(10-8-15)22-18-19-11-2-12-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPCVRANXQRVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[cyano(phenyl)methyl]-N-[4-(dimethylamino)-3-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7428638.png)
![Methyl 3-bromo-4-[(quinazolin-4-ylamino)methyl]benzoate](/img/structure/B7428644.png)

![1-(2-bromophenyl)-2-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol](/img/structure/B7428658.png)
![N-[[4-(benzimidazol-1-yl)-2-chlorophenyl]methyl]-2-(methylsulfamoyl)acetamide](/img/structure/B7428668.png)
![2-Methyl-1-[2-(3-methylsulfonylphenoxy)ethyl]-4-phenylpiperidine](/img/structure/B7428679.png)
![[2-[4-Acetamido-2-(trifluoromethyl)anilino]-2-oxoethyl] 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B7428685.png)
![5-(furan-2-yl)-N-[4-(pyrimidin-2-ylamino)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B7428697.png)
![2-(furan-2-yl)-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7428706.png)
![6-[2-(3,3-dimethyl-2-prop-2-enylpiperidin-1-yl)-2-oxoethyl]-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7428714.png)

![N-[1-oxo-1-[4-(pyrimidin-2-ylamino)anilino]propan-2-yl]furan-2-carboxamide](/img/structure/B7428726.png)
![3-pyridin-3-yl-N-[4-(pyrimidin-2-ylamino)phenyl]propanamide](/img/structure/B7428729.png)
![4-(3-fluorophenoxy)-N-[4-(pyrimidin-2-ylamino)phenyl]butanamide](/img/structure/B7428740.png)
